2,2,2-Trichloroacetimidamide

概要

説明

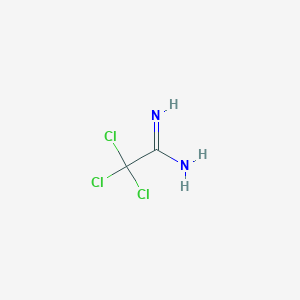

2,2,2-Trichloroacetimidamide is a chemical compound with the molecular formula C2H3Cl3N2. It is a white crystalline powder that belongs to the class of guanidines. This compound is used in various scientific experiments and has significant applications in chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroacetimidamide typically involves the reaction of trichloroethanol with acetonitrile in the presence of hydrogen chloride gas. The reaction is carried out in a two-necked round-bottomed flask equipped with a thermocouple and a magnetic stir bar. The acetonitrile and trichloroethanol solution is cooled to 0-5°C using an ice bath, and hydrogen chloride gas is bubbled into the solution for 5 hours while maintaining the internal temperature at 0-5°C .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The product is then crystallized, filtered, and dried to obtain the pure compound .

化学反応の分析

Types of Reactions

2,2,2-Trichloroacetimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form trichloroacetic acid.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include trichloroacetic acid, less chlorinated derivatives, and substituted guanidines. These products have various applications in different fields of science and industry .

科学的研究の応用

2,2,2-Trichloroacetimidamide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate protein interactions and enzyme activities.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

作用機序

The mechanism of action of 2,2,2-Trichloroacetimidamide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound .

類似化合物との比較

Similar Compounds

Similar compounds to 2,2,2-Trichloroacetimidamide include:

2,2,2-Trichloroethanol: A compound with similar chemical structure but different functional groups.

Trichloroacetamidine: Another guanidine derivative with similar properties.

Trichloroacetic acid: A related compound formed through the oxidation of this compound.

Uniqueness

This compound is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

生物活性

2,2,2-Trichloroacetimidamide (TCA) is a chlorinated organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of TCA, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TCA is characterized by the presence of three chlorine atoms attached to the carbon adjacent to the imidamide functional group. Its chemical formula is C₂HCl₃N₂O, and it is known for its high reactivity due to the electronegative chlorine atoms.

Biological Activity Overview

The biological activities of TCA can be categorized into several key areas:

- Antimicrobial Activity : TCA has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits significant inhibitory effects against a range of bacteria and fungi. For example, studies have shown that TCA can disrupt bacterial cell membranes and inhibit protein synthesis.

- Antiproliferative Effects : TCA has demonstrated antiproliferative properties in various cancer cell lines. It has been observed to induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapies.

- Neurotoxicity : Some studies suggest that TCA may have neurotoxic effects at higher concentrations, potentially affecting neuronal health and function.

The mechanisms underlying the biological activity of TCA involve several pathways:

- Membrane Disruption : The presence of chlorine atoms enhances TCA's ability to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : TCA may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- DNA Interaction : Preliminary research indicates that TCA can intercalate into DNA strands, potentially leading to mutagenic effects.

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of TCA against Staphylococcus aureus and Escherichia coli. Results indicated that TCA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent .

Case Study 2: Antiproliferative Activity

In vitro experiments on human breast cancer cell lines revealed that TCA reduced cell viability by 50% at a concentration of 10 µM after 48 hours. The study concluded that TCA induces apoptosis through the activation of caspase pathways .

Data Summary Table

特性

IUPAC Name |

2,2,2-trichloroethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKHRICFMSYVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(Cl)(Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275341 | |

| Record name | 2,2,2-trichloroethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2533-68-8 | |

| Record name | 2,2,2-trichloroethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in synthesizing 2,2,2-Trichloroethanimidamide derivatives containing alkenyl substituents?

A1: Introducing an alkenyl group to the 2,2,2-Trichloroethanimidamide structure is particularly interesting due to its potential for electrophilic cyclization. [] This means the alkenyl group can react with other parts of the molecule or with external reagents to form ring structures. This is a valuable strategy in organic synthesis for creating complex molecules, potentially leading to new pharmaceuticals or materials.

A2: Instead of the expected tellurium- or proton-induced cyclization, N-allyl-N-methyl-N'-(trimethylsilyl)-2,2,2-trichloroethanimidamide forms a hexahalogenotellurate salt when reacted with tellurium halides in a strongly acidic environment, irrespective of the solvent polarity. [] This outcome suggests that the reaction conditions favor salt formation over cyclization. Further investigation into factors influencing this reactivity, such as the role of the acidic environment and the nature of the tellurium halide, could provide valuable insights for future synthetic strategies.

Q2: How does the structure of [N-(1-Azanidyl-2,2,2-trichloroethylidene)-2,2,2-trichloroethanimidamide]copper(II) influence its crystal packing?

A3: The crystal structure of [N-(1-Azanidyl-2,2,2-trichloroethylidene)-2,2,2-trichloroethanimidamide]copper(II) reveals a staircase-like arrangement with a central square CuN4 unit and two flanking C2N3 fragments. [] The molecules within the crystal are arranged in stacks along the a-axis. Interestingly, these stacks are stabilized not only by typical van der Waals forces but also by additional axial Cu⋯Cl interactions measuring 3.354 (2) Å. These interactions, although weaker than standard covalent bonds, contribute significantly to the overall stability and packing of the molecules within the crystal lattice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。